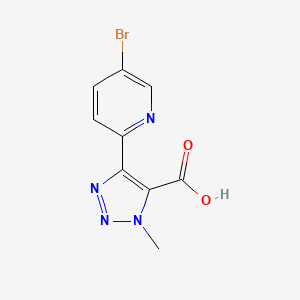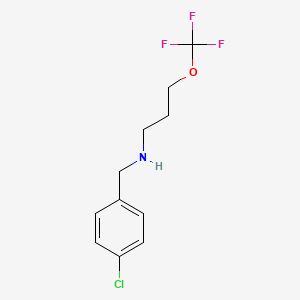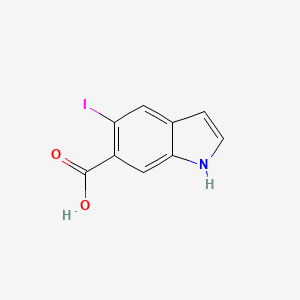
4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-carbonsäure ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie enthält einen Bromopyridin-Rest, der an einen Triazol-Ring gebunden ist, welcher wiederum mit einer Carbonsäuregruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(5-Bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die Suzuki-Miyaura-Kupplungsreaktion, die häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt wird. Diese Reaktion beinhaltet die Kupplung eines Boronsäurederivats mit einem halogenierten Pyridin unter Palladiumkatalyse . Die Reaktionsbedingungen sind im Allgemeinen mild und funktionsgruppenverträglich, was sie für die Synthese komplexer Moleküle geeignet macht.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit der Synthese weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(5-Bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder zu verändern.
Substitution: Das Bromatom im Pyridinring kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff (NH2CSNH2).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen verschiedene substituierte Pyridine oder Triazole erzeugen können.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung kann bei der Entwicklung biochemischer Assays und als Sonde zur Untersuchung biologischer Pfade verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-(5-Bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Bromopyridin-Rest kann π-π-Stapelwechselwirkungen mit aromatischen Resten in Proteinen eingehen, während der Triazol-Ring Wasserstoffbrückenbindungen mit Aminosäureseitenketten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Effekten führen .
Wirkmechanismus
The mechanism of action of 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(5-Bromopyridin-2-yl)amino-4-oxobutansäure: Diese Verbindung teilt den Bromopyridin-Rest, unterscheidet sich aber durch das Vorhandensein einer Amino- und Oxobutansäuregruppe.
5-Brompyridin-2-carbonsäure: Ähnlich in der Bromopyridin-Struktur, aber ohne den Triazol-Ring.
Einzigartigkeit
4-(5-Bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-carbonsäure ist aufgrund seiner Kombination aus einem Bromopyridin- und einem Triazol-Ring einzigartig, was ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C9H7BrN4O2 |
|---|---|
Molekulargewicht |
283.08 g/mol |
IUPAC-Name |
5-(5-bromopyridin-2-yl)-3-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7BrN4O2/c1-14-8(9(15)16)7(12-13-14)6-3-2-5(10)4-11-6/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
SCOPTFXMYMNSKT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)C2=NC=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)
![3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11758883.png)
![3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)

![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)

